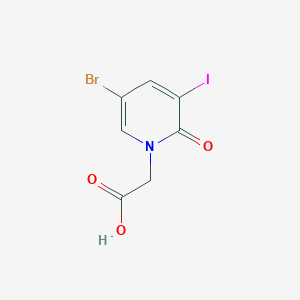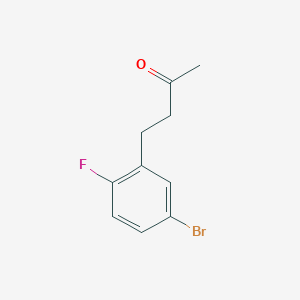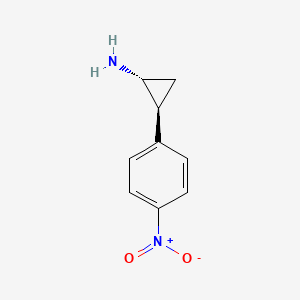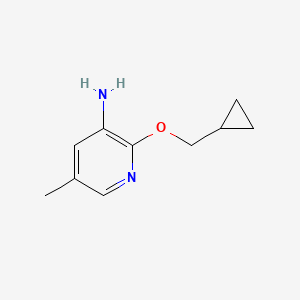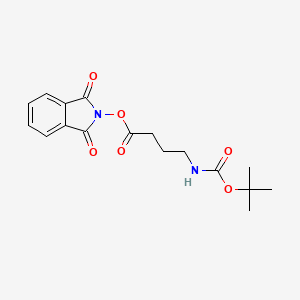
1,3-Dioxoisoindolin-2-yl 4-((tert-butoxycarbonyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a 1,3-dioxoisoindoline moiety, which is a heterocyclic structure containing nitrogen and oxygen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate typically involves multiple steps, including the formation of the isoindoline core and subsequent functionalizationThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Analyse Des Réactions Chimiques
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Applications De Recherche Scientifique
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate can be compared with other similar compounds, such as:
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}acetate: Similar structure but with an acetate group instead of a butanoate group.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains a piperidine moiety and is used in different applications.
Ethyl 1,3-dioxo-2-isoindolinecarboxylate: Another isoindoline derivative with different functional groups
Propriétés
Numéro CAS |
67385-11-9 |
|---|---|
Formule moléculaire |
C17H20N2O6 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-10-6-9-13(20)25-19-14(21)11-7-4-5-8-12(11)15(19)22/h4-5,7-8H,6,9-10H2,1-3H3,(H,18,23) |
Clé InChI |
QDXCDNQWBLPYTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



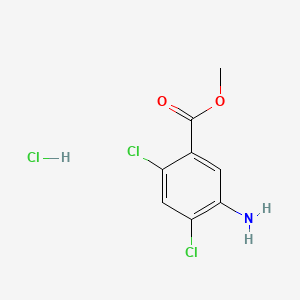
![Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13584443.png)



![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)
![4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride](/img/structure/B13584478.png)

![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane](/img/structure/B13584491.png)
